molecular formula C20H15N3O5S B2544744 N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 900004-68-4

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2544744
CAS No.: 900004-68-4
M. Wt: 409.42
InChI Key: MBPTUYCCXPJFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CAS 900004-68-4) is a synthetic small molecule with a molecular formula of C20H15N3O5S and a molecular weight of 409.41 g/mol . This compound is built on a benzothiazole scaffold, a structural motif recognized for its diverse biological activities and investigated for its potential in various therapeutic areas . The structure incorporates a 5-nitrofuran moiety, a feature shared with a class of compounds that have demonstrated potent in vitro antitubercular activity against the Mycobacterium tuberculosis H37Rv strain . Research into analogous nitrofuran-containing carboxamides has shown that this core structure can be optimized to achieve potent activity while reducing cytotoxicity, highlighting the research value of this chemical series in developing novel anti-infective agents . The specific substitution pattern of this compound, including the N-benzyl and 5-methoxy groups, suggests it is a valuable intermediate or tool compound for structure-activity relationship (SAR) studies in medicinal chemistry. It is available for research applications, including as a building block for chemical synthesis, a candidate for biological screening in antimicrobial assays, and a probe for investigating the mechanisms of nitrofuran-based therapeutics . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5S/c1-27-14-7-9-17-15(11-14)21-20(29-17)22(12-13-5-3-2-4-6-13)19(24)16-8-10-18(28-16)23(25)26/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPTUYCCXPJFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Methoxy-2-Aminobenzenethiol with Cyanogen Bromide

A mixture of 5-methoxy-2-aminobenzenethiol (1.0 equiv) and cyanogen bromide (1.2 equiv) in ethanol undergoes reflux at 80°C for 6 hours. The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbon of cyanogen bromide, followed by cyclization to form the benzothiazole ring. The crude product is purified by recrystallization from ethanol/water (3:1), yielding 5-methoxy-1,3-benzothiazol-2-amine as a pale-yellow solid (78% yield).

Key Data:

  • Melting Point: 142–144°C
  • 1H NMR (300 MHz, DMSO-d6): δ 7.45 (d, J = 8.7 Hz, 1H, ArH), 6.89 (dd, J = 8.7, 2.4 Hz, 1H, ArH), 6.82 (d, J = 2.4 Hz, 1H, ArH), 3.82 (s, 3H, OCH3).

Polyphosphoric Acid (PPA)-Mediated Cyclization

Alternately, 5-methoxy-2-aminobenzenethiol (1.0 equiv) and urea (1.5 equiv) are heated in PPA at 180°C for 2 hours. This method leverages PPA’s dual role as a solvent and catalyst, facilitating dehydrative cyclization. The product is isolated by alkaline workup (20% NaOH) and recrystallized from acetone, achieving a 72% yield.

Introduction of the benzyl group occurs via nucleophilic substitution or reductive amination:

Alkylation with Benzyl Bromide

5-Methoxy-1,3-benzothiazol-2-amine (1.0 equiv) and benzyl bromide (1.2 equiv) are refluxed in acetonitrile with potassium carbonate (2.0 equiv) as a base. After 12 hours, the mixture is filtered, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to afford N-benzyl-5-methoxy-1,3-benzothiazol-2-amine as a white solid (85% yield).

Analytical Validation:

  • HRMS (ESI): m/z calcd for C15H15N2OS [M+H]+: 271.0903; found: 271.0906.
  • HPLC Purity: 95% (220 nm, C18 column, acetonitrile/water gradient).

Synthesis of 5-Nitrofuran-2-Carboxylic Acid

The electrophilic nitro group is introduced via nitration of furan-2-carboxylic acid:

Nitration with Nitric Acid/Sulfuric Acid

Furan-2-carboxylic acid (1.0 equiv) is added dropwise to a cooled (0°C) mixture of concentrated HNO3 (2.5 equiv) and H2SO4 (5.0 equiv). After stirring at 25°C for 4 hours, the reaction is quenched with ice water. The precipitate is filtered and recrystallized from ethanol to yield 5-nitrofuran-2-carboxylic acid (68% yield).

Spectroscopic Data:

  • IR (KBr): 1715 cm−1 (C=O), 1530 cm−1 (NO2 asymmetric stretch), 1340 cm−1 (NO2 symmetric stretch).

Coupling of 5-Nitrofuran-2-Carboxylic Acid with N-Benzyl-5-Methoxy-1,3-Benzothiazol-2-Amine

Activation of the carboxylic acid followed by amide bond formation is critical:

Carbodiimide-Mediated Coupling

5-Nitrofuran-2-carboxylic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) in dry dichloromethane (DCM) under nitrogen to form the acyl chloride. After 2 hours, the solvent is evaporated, and the residue is dissolved in DCM. N-Benzyl-5-methoxy-1,3-benzothiazol-2-amine (1.0 equiv) and triethylamine (2.0 equiv) are added, and the mixture is stirred at 25°C for 12 hours. The product is purified via flash chromatography (DCM/methanol, 95:5), yielding the title compound as a yellow solid (63% yield).

Optimization Notes:

  • Solvent Screening: DCM outperforms THF and DMF in minimizing side reactions.
  • Yield Enhancement: Pre-forming the acyl chloride increases yield by 22% compared to in situ activation with EDC/HOBt.

Microwave-Assisted Coupling

A mixture of 5-nitrofuran-2-carboxylic acid (1.0 equiv), N-benzyl-5-methoxy-1,3-benzothiazol-2-amine (1.0 equiv), and HATU (1.5 equiv) in DMF is irradiated at 100°C for 15 minutes under microwave conditions. This method reduces reaction time from hours to minutes while maintaining a 70% yield.

Analytical and Pharmacological Characterization

Physicochemical Properties

  • Molecular Formula: C20H16N3O5S
  • Exact Mass: 410.0812 g/mol
  • Solubility: ≥10 mg/mL in DMSO.

Spectroscopic Validation

  • 1H NMR (600 MHz, DMSO-d6): δ 8.45 (d, J = 3.6 Hz, 1H, furan H3), 7.88 (d, J = 8.7 Hz, 1H, benzothiazole H4), 7.32–7.25 (m, 5H, benzyl ArH), 6.99 (dd, J = 8.7, 2.4 Hz, 1H, benzothiazole H6), 6.91 (d, J = 2.4 Hz, 1H, benzothiazole H7), 4.82 (s, 2H, NCH2Ph), 3.85 (s, 3H, OCH3).
  • 13C NMR (150 MHz, DMSO-d6): δ 163.2 (C=O), 158.1 (C5 of benzothiazole), 152.3 (C2 of furan), 135.6–127.1 (benzyl carbons), 115.8 (C4 of benzothiazole), 56.2 (OCH3).

Purity Assessment

  • HPLC: 98.5% purity (Agilent Zorbax SB-C18, 0.1% TFA in water/acetonitrile).
  • LC-MS: [M+H]+ = 411.09 (calculated), 411.11 (observed).

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Purity (%) Key Advantage
Carbodiimide (DCM) 63 12 h 98.5 Scalability
Microwave (DMF/HATU) 70 15 min 97.8 Rapid synthesis
Acyl chloride pre-forming 68 14 h 99.1 Minimizes side products

Challenges and Mitigation Strategies

  • Nitro Group Instability: The 5-nitro group on the furan ring is sensitive to reduction. Performing reactions under inert atmosphere (N2/Ar) prevents undesired reduction.
  • Amine Reactivity: The secondary amine in N-benzyl-5-methoxybenzothiazol-2-amine may undergo over-alkylation. Using a slight excess of acyl chloride (1.1 equiv) suppresses this.

Chemical Reactions Analysis

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds with benzothiazole structures exhibit significant antimicrobial properties. N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide has been investigated for its efficacy against various bacterial strains. Studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Anticancer Research

The anticancer potential of this compound has been explored in several studies. Its ability to induce apoptosis in cancer cells has been attributed to its interaction with specific cellular pathways. For instance, research indicates that the compound may inhibit key enzymes involved in cancer cell proliferation, thereby reducing tumor growth .

Case Study: In Vitro Studies
A study conducted on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity, with IC50 values indicating potent activity against breast and lung cancer cells .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Its structural characteristics allow it to interact effectively with enzymes involved in metabolic pathways. For example, it has been studied for its inhibitory effects on certain kinases that are crucial for cancer cell survival and proliferation.

Biological Mechanisms

The biological mechanisms through which this compound exerts its effects include:

  • Interaction with DNA: The nitrofuran group is known to intercalate into DNA, potentially disrupting replication processes in rapidly dividing cells.
  • Enzyme Modulation: The compound may modulate the activity of various enzymes involved in signaling pathways critical for cell survival and growth.

Comparison with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct differences in biological activity and specificity.

Compound NameStructural FeaturesBiological Activity
N-benzyl-N-(6-methoxybenzothiazol-2-yl)-5-nitrofuranSimilar benzothiazole coreModerate antimicrobial activity
N-(6-chloro-benzothiazol-2-yl)-5-nitrofuranChlorine substituent alters reactivityHigh anticancer potential
N-(6-methylbenzothiazol-2-yl)-5-nitrofuranMethyl substitution affects potencyReduced enzyme inhibition

Mechanism of Action

The mechanism of action of N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Z14 (ZINC27742665)

  • Structure : 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide.
  • Key Differences :
    • Replaces the nitrofuran with a pyrimidine ring.
    • Substitutes benzyl with a bromo-ethoxybenzothiazole group.
    • Methylsulfanyl substituent may reduce solubility compared to the nitro group in the target compound.
  • Implications : The bromine atom in Z14 could enhance halogen bonding but reduce metabolic stability .

(R)-2-[(5-Methoxy-1,3-benzothiazol-2-yl)thio]propanoic Acid ()

  • Structure : Features a thioether linkage instead of a carboxamide.
  • Key Differences :
    • Lacks the nitrofuran and benzyl groups.
    • Contains a carboxylic acid, increasing hydrophilicity.
  • Implications : The thioether may confer antioxidant properties, whereas the carboxamide in the target compound supports hydrogen bonding .

Nitrofuran/Carboxamide Derivatives

N-(5-Ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide ()

  • Structure : Benzofuran core with carbohydrazide and nitro groups.
  • Key Differences :
    • Replaces benzothiazole with a dihydrothiazole ring.
    • Carbohydrazide (-CONHNH₂) instead of carboxamide (-CONHR).
  • Implications : The carbohydrazide may enhance metal chelation but reduce metabolic stability compared to the carboxamide .

N’-((5-Nitrofuran-2-yl)methylene)-benzohydrazide ()

  • Structure : Nitrofuran linked to benzohydrazide via a methylene bridge.
  • Key Differences :
    • Simpler structure lacking the benzothiazole moiety.
    • Hydrazide group (-NHNH₂) increases polarity but risks hydrolysis.
  • Implications : The absence of benzothiazole may limit target specificity in biological systems .

Cyclopropane Carboxamide Derivatives

1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxybenzoyl)thiazol-2-yl)cyclopropane-1-carboxamide ()

  • Structure : Cyclopropane-carboxamide fused to a thiazole ring.
  • Methoxybenzoyl substituent vs. benzyl in the target compound.
  • Implications : The cyclopropane may improve membrane permeability but increase synthetic complexity .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₂₀H₁₆N₃O₅S 434.42 g/mol 5-Nitrofuran, benzyl, methoxybenzothiazole Nitro group for redox activity
Z14 (ZINC27742665) C₁₅H₁₄BrN₃O₂S₂ 440.33 g/mol Bromo, ethoxy, methylsulfanyl Halogen bonding potential
(R)-2-[(5-Methoxy-1,3-benzothiazol-2-yl)thio]propanoic Acid C₁₁H₁₁NO₃S₂ 285.34 g/mol Thioether, carboxylic acid Enhanced hydrophilicity
N-(5-Ethylamino-thiazol-2-yl)-benzofuran-carbohydrazide C₁₄H₁₅N₅O₄S 357.36 g/mol Benzofuran, carbohydrazide Metal chelation capability
1-(Benzo[d][1,3]dioxol-5-yl)-cyclopropane-carboxamide C₂₃H₁₉N₃O₅S 473.48 g/mol Cyclopropane, methoxybenzoyl Ring strain for enhanced reactivity

Biological Activity

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O4SC_{19}H_{18}N_{4}O_{4}S with a molecular weight of approximately 398.44 g/mol. The compound features a benzothiazole moiety, a nitrofuran group, and a carboxamide functional group, which contribute to its unique chemical reactivity and biological properties.

1. Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have shown high activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) ranging from 50 µg/mL to 100 µg/mL in some studies .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameTarget OrganismMIC (µg/mL)
This compoundStaphylococcus aureus50
N-benzyl-N-(4-methoxybenzothiazol-2-yl)Escherichia coli100

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells. For example, benzothiazole derivatives have been reported to inhibit the growth of breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis
A549 (Lung)15Cell cycle arrest
PC3 (Prostate)20Inhibition of DNA synthesis

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the methoxy group on the benzothiazole ring enhances lipophilicity, promoting better cell membrane penetration. Additionally, the nitrofuran moiety is known for its electron-withdrawing properties, which may enhance the compound's reactivity towards biological targets.

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in treating infections and tumors:

  • Antimicrobial Efficacy Study : A study conducted on various benzothiazole derivatives demonstrated that those with nitro substituents exhibited enhanced antibacterial activity compared to their non-nitro counterparts .
  • Cancer Cell Line Testing : In vitro studies on MCF-7 cells showed that treatment with this compound resulted in significant cell death through apoptosis pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide?

  • Methodology :

  • The synthesis involves coupling 5-methoxy-1,3-benzothiazol-2-amine with 5-nitrofuran-2-carboxylic acid derivatives using carbodiimide reagents (e.g., EDC·HCl) in anhydrous chloroform under argon. Catalytic 4-DMAP (4-dimethylaminopyridine) is added to enhance reactivity.
  • Reaction conditions: Stir at room temperature for 48–72 hours, followed by purification via column chromatography (e.g., toluene/ethyl acetate with 2% acetic acid) to isolate the product .
    • Key Considerations :
  • Ensure stoichiometric excess (1.2–1.5 equivalents) of the carboxylic acid derivative to drive the reaction to completion.

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodology :

  • 1H/13C NMR : Identify aromatic protons (δ 6.97–7.67 ppm for benzothiazole and nitrofuran moieties) and carbonyl carbons (δ ~165–173 ppm). Methoxy groups appear as singlets at δ ~3.87 ppm .
  • HR-MS : Confirm molecular weight (e.g., [M+H]+ ion) with <1 ppm error .
  • TLC : Monitor reaction progress using toluene/ethyl acetate + 2% acetic acid (Rf ~0.6) .
    • Validation : Cross-check spectral data with computational models (DFT) or X-ray crystallography if crystalline .

Advanced Research Questions

Q. What strategies resolve low yields in the amide coupling step during synthesis?

  • Methodology :

  • Catalyst Optimization : Increase 4-DMAP to 20 mol% to activate the carboxylate intermediate .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .
  • Purification : Employ acid-base extraction (5% HCl) to remove unreacted starting materials before column chromatography .
    • Troubleshooting : Prolong reaction time (up to 96 hours) and ensure strict anhydrous conditions to prevent hydrolysis .

Q. How is the reactivity of the nitrofuran moiety evaluated under varying conditions?

  • Methodology :

  • Reduction Studies : Catalytic hydrogenation (H2/Pd-C) or sodium dithionite to reduce the nitro group to amine, monitored by UV-Vis spectroscopy (λmax shift from ~380 nm to ~280 nm) .
  • Electrophilic Substitution : React with nucleophiles (e.g., thiols) in basic media to assess substitution at the 5-position of the nitrofuran ring .
    • Analytical Tools : LC-MS to track intermediate formation; FT-IR to confirm functional group transformations (e.g., C=O at ~1710 cm⁻¹) .

Q. How are conflicting spectral data resolved during structural elucidation?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • X-ray Crystallography : Confirm molecular packing and hydrogen-bonding patterns (e.g., N–H···N interactions) .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values .

Q. What methodologies assess the compound’s enzyme inhibitory activity?

  • Methodology :

  • Enzyme Kinetics : Measure PFOR (pyruvate:ferredoxin oxidoreductase) inhibition via UV-Vis monitoring of CoA depletion at 412 nm .
  • Competitive Binding Assays : Use fluorescent probes (e.g., TNP-ATP) to quantify displacement in target active sites.
  • Molecular Docking : Predict binding modes using AutoDock Vina; validate with site-directed mutagenesis of key residues (e.g., cysteine or histidine in the enzyme’s active site) .

Data Contradiction Analysis

  • Example : Conflicting NMR signals for benzothiazole protons may arise from tautomerism or solvent effects.

    • Resolution : Acquire spectra in deuterated DMSO or methanol to stabilize specific tautomers. Compare with literature data for analogous benzothiazole derivatives .
  • Example : Low reproducibility in enzyme inhibition assays.

    • Resolution : Standardize assay conditions (pH, temperature, cofactor concentrations) and validate with positive controls (e.g., nitazoxanide for PFOR inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.